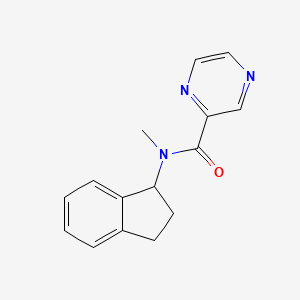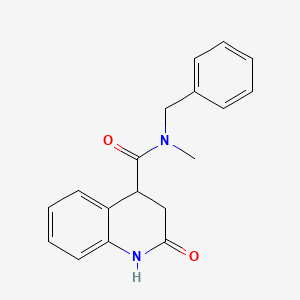
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the brain. Activation of mGluR2 has been shown to modulate the release of glutamate, which is the primary excitatory neurotransmitter in the brain. N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide inhibits the activity of mGluR2, which leads to a decrease in glutamate release and subsequent neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. These effects are thought to be mediated by the inhibition of glutamate release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has several advantages for lab experiments. It is a selective antagonist of mGluR2, which allows for the specific modulation of glutamate release in the brain. In addition, it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. However, there are some limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, its effects may be influenced by other factors such as age, sex, and genetic background.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective mGluR2 antagonists. Another area of research is the investigation of the potential therapeutic effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in human clinical trials. In addition, there is a need for further research to understand the mechanisms underlying the neuroprotective effects of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in various neurological disorders. Finally, the potential use of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in combination with other drugs for the treatment of neurological disorders should also be explored.
Conclusion:
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its neuroprotective effects are thought to be mediated by the inhibition of glutamate release in the brain. While there are some limitations to its use in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand the potential therapeutic benefits of N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide in humans.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 2,3-dihydro-1H-inden-1-amine, which is then reacted with 3,3-dimethylbutyryl chloride to obtain N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In addition, it has been demonstrated to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11(2)10-15(17)16(3)14-9-8-12-6-4-5-7-13(12)14/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCGGYPIOGZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
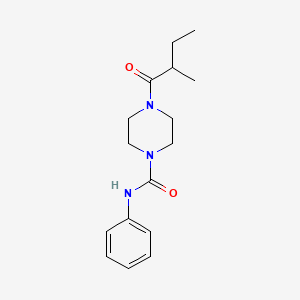

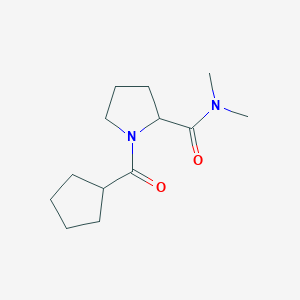
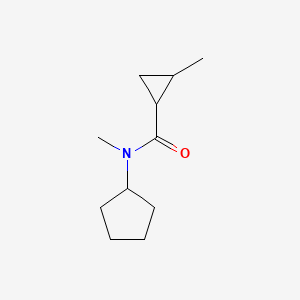
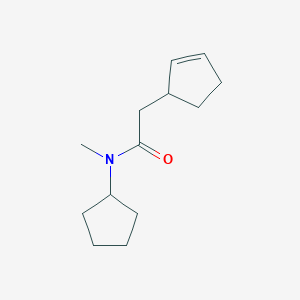
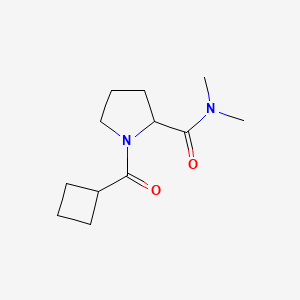

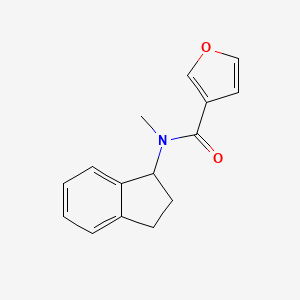
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
